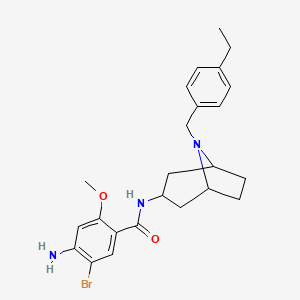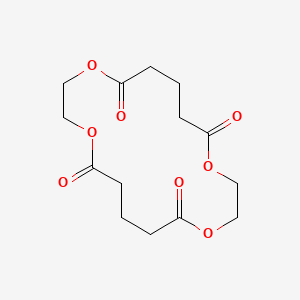
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone typically involves the cyclization of linear polyethers. One common method involves the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mécanisme D'action
The mechanism by which 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s structure coordinate with the cations, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as ion exchange and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties but contains nitrogen atoms in the ring.
Kryptofix 22: A well-known crown ether used in similar applications but with a different ring size and structure.
Diaza-18-crown-6: Similar to 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone but with additional nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring size and the absence of nitrogen atoms, which gives it distinct complexation properties and makes it suitable for specific applications where other crown ethers may not be as effective.
Propriétés
Numéro CAS |
74783-06-5 |
|---|---|
Formule moléculaire |
C14H20O8 |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
1,4,10,13-tetraoxacyclooctadecane-5,9,14,18-tetrone |
InChI |
InChI=1S/C14H20O8/c15-11-3-1-4-12(16)20-8-10-22-14(18)6-2-5-13(17)21-9-7-19-11/h1-10H2 |
Clé InChI |
YBMWKRQIRCRFRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OCCOC(=O)CCCC(=O)OCCOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


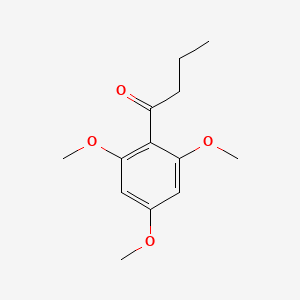
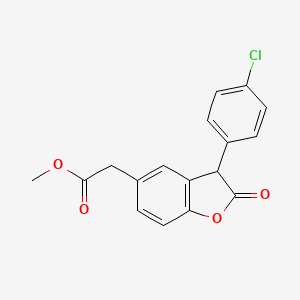
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
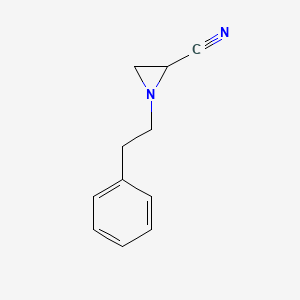
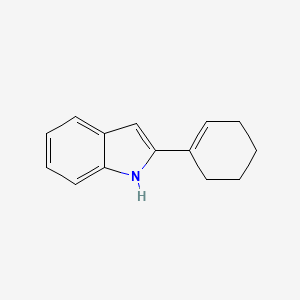
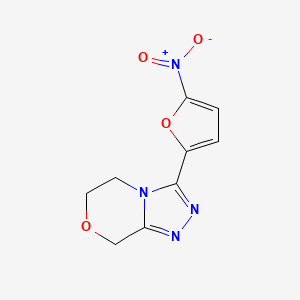
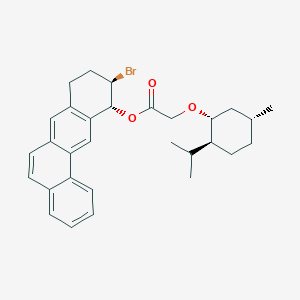
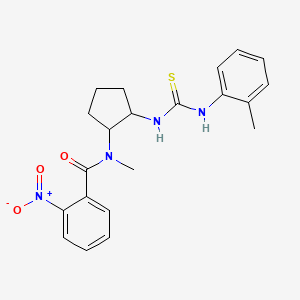
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
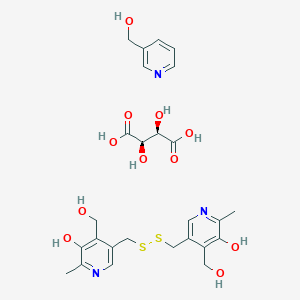
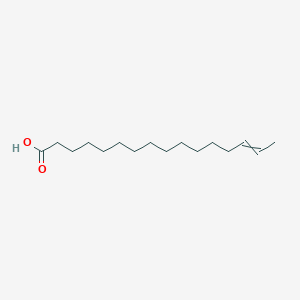
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
